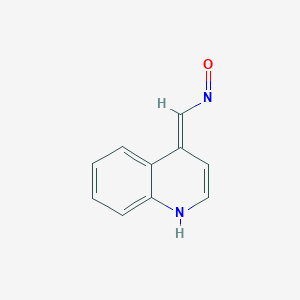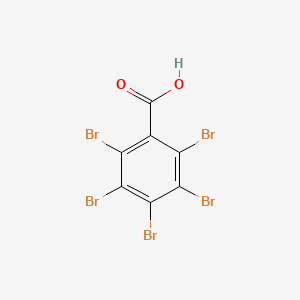
(3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a bromophenyl group attached to a piperazine ring, which is further substituted with a methoxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone typically involves the following steps:
Bromination: : The starting material, 3-bromophenol, undergoes bromination to introduce the bromo group at the 3-position of the phenol ring.
Piperazine Formation: : The brominated compound is then reacted with piperazine to form the piperazine ring structure.
Methoxyethylation: : Finally, the piperazine ring is modified by introducing the methoxyethyl group through a substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
(3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form phenolic derivatives.
Reduction: : The compound can be reduced to remove the bromo group, resulting in the formation of a phenyl group.
Substitution: : The piperazine ring can undergo substitution reactions with different reagents to introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the bromo group or modify the piperazine ring.
Major Products Formed
Oxidation: : Phenolic derivatives, such as 3-bromophenol.
Reduction: : Phenyl derivatives, such as 3-phenylpiperazine.
Substitution: : Derivatives with different functional groups attached to the piperazine ring.
Applications De Recherche Scientifique
(3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: : The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
(3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone: can be compared with other similar compounds, such as:
3-Bromophenylpiperazine: : Similar structure but lacks the methoxyethyl group.
4-(2-Methoxyethyl)piperazine-1-carboxylic acid: : Similar piperazine ring but different substituents.
The uniqueness of This compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Propriétés
IUPAC Name |
(3-bromophenyl)-[4-(2-methoxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-19-10-9-16-5-7-17(8-6-16)14(18)12-3-2-4-13(15)11-12/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYSQKYHTNNLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8049113.png)

![3-[(5-methyl-1,2-oxazol-3-yl)amino]-N-propan-2-ylpropanamide](/img/structure/B8049128.png)
![4-fluoro-N-[6-(pyridin-4-ylmethylamino)pyridin-3-yl]benzamide](/img/structure/B8049150.png)



![Carbamic acid, N-(2-hydroxyethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8049165.png)


